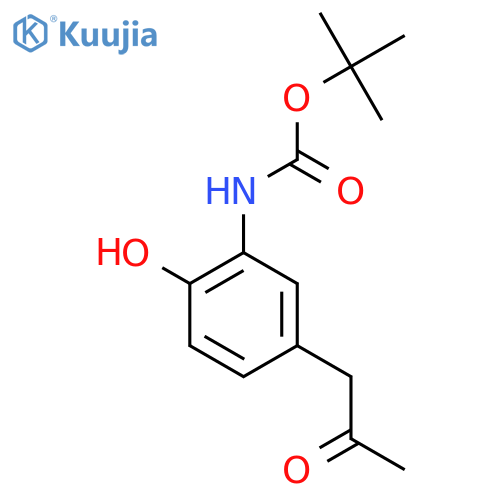

Cas no 1892342-38-9 (tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)

tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate

- tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate

- EN300-1872654

- 1892342-38-9

-

- インチ: 1S/C14H19NO4/c1-9(16)7-10-5-6-12(17)11(8-10)15-13(18)19-14(2,3)4/h5-6,8,17H,7H2,1-4H3,(H,15,18)

- InChIKey: IYLFODKVMOAOJN-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=C(C=CC(CC(C)=O)=C1)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 265.13140809g/mol

- どういたいしつりょう: 265.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1872654-2.5g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 2.5g |

$1428.0 | 2023-09-18 | ||

| Enamine | EN300-1872654-5.0g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 5g |

$3812.0 | 2023-06-03 | ||

| Enamine | EN300-1872654-1.0g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 1g |

$1315.0 | 2023-06-03 | ||

| Enamine | EN300-1872654-0.1g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 0.1g |

$640.0 | 2023-09-18 | ||

| Enamine | EN300-1872654-10.0g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 10g |

$5652.0 | 2023-06-03 | ||

| Enamine | EN300-1872654-5g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 5g |

$2110.0 | 2023-09-18 | ||

| Enamine | EN300-1872654-10g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 10g |

$3131.0 | 2023-09-18 | ||

| Enamine | EN300-1872654-0.25g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 0.25g |

$670.0 | 2023-09-18 | ||

| Enamine | EN300-1872654-0.05g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 0.05g |

$612.0 | 2023-09-18 | ||

| Enamine | EN300-1872654-0.5g |

tert-butyl N-[2-hydroxy-5-(2-oxopropyl)phenyl]carbamate |

1892342-38-9 | 0.5g |

$699.0 | 2023-09-18 |

tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamateに関する追加情報

tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate(CAS No. 1892342-38-9)の専門的な概要と応用

tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate(CAS No. 1892342-38-9)は、有機合成化学や医薬品中間体として注目される化合物です。その特異な構造と反応性から、近年創薬研究や材料科学分野で需要が高まっています。本記事では、この化合物の物理化学的特性、合成方法、および産業応用について詳細に解説します。

tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamateの分子構造は、ヒドロキシ基とカルバメート保護基を有する芳香環が特徴です。この多機能性により、選択的反応が可能で、精密有機合成における中間体として優れた性能を発揮します。特にCAS No. 1892342-38-9に関連する研究では、生体適合性材料や薬剤送達システムへの応用が報告されています。

現在、AI創薬やサステナブルケミストリーが注目される中、tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamateの環境調和型合成法に関する検索が増加しています。例えば、「グリーン溶媒を使用した1892342-38-9の合成」や「カルバメート保護基の選択的脱保護」といったキーワードが研究者間で頻繁に議論されています。

この化合物の安定性と反応制御性は、高分子修飾や機能性材料設計において重要な利点となります。CAS No. 1892342-38-9を含む研究論文では、光応答性材料やバイオセンサー開発への応用例が確認できます。また、自動化合成プラットフォームとの親和性も高く、デジタルケミストリーの進展に伴いさらなる需要拡大が予測されます。

品質管理面では、tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamateの高純度化技術が重要な課題です。HPLC分析や結晶化制御に関する最新技術が、医薬品グレードの製造プロセスに不可欠となっています。特に不純物プロファイルの最適化は、規制当局の要求を満たす上で必須の要素です。

今後の展望として、1892342-38-9を基盤とした構造活性相関研究が期待されています。計算化学と機械学習を組み合わせた新材料探索や、バイオ医薬品の安定化剤としての可能性について、さらなる研究開発が進められています。

1892342-38-9 (tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)